Technical Documentation Center

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid
  • CAS: 926236-77-3

Core Science & Biosynthesis

Foundational

Preclinical Pharmacokinetic Profiling of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid: A Comprehensive Technical Guide

Executive Summary The transition of a novel chemical entity from discovery to preclinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 2-(3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (CAS: 926236-77-3) is a highly functionalized intermediate and preclinical building block. Its structure presents a unique triad of metabolic liabilities: a carboxylic acid moiety, a primary sulfonamide, and a fluoro-methoxy-substituted phenyl ring.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causality-driven pharmacokinetic (PK) profiling strategy. This guide moves beyond standard templates, focusing specifically on the structural nuances of this compound—most notably, the risk of acyl glucuronidation and subsequent idiosyncratic toxicity.

Structural ADME Rationale & Causality

Before initiating wet-lab protocols, we must establish the mechanistic causality between the compound's functional groups and its expected PK behavior:

  • The Carboxylic Acid (-COOH): Carboxylic acids are primarily cleared via Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated acyl glucuronidation and Acyl-CoA synthetase-mediated thioesterification . These pathways are critical because the resulting metabolites are chemically reactive and can form covalent adducts with hepatocellular proteins, leading to idiosyncratic drug toxicity (IDT) .

  • The Sulfonamide (-SO₂NH₂): Sulfonamides are generally well-absorbed orally and cleared by the kidneys, but they exhibit high plasma protein binding and can partition into red blood cells via carbonic anhydrase binding .

  • The Fluoro-Methoxy Phenyl Ring: The fluorine atom acts as a metabolic block against aromatic oxidation. However, the methoxy group (-OCH₃) is a classic liability for Phase I Cytochrome P450 (CYP)-mediated O-demethylation (typically via CYP2C9 or CYP2D6).

MetabolicPathway Parent 2-(3-Fluoro-4-methoxy- 5-sulfamoylphenyl)acetic acid Phase1 Phase I: CYP450 O-Demethylation Parent->Phase1 Phase2_UGT Phase II: UGT Acyl Glucuronidation Parent->Phase2_UGT Phase2_CoA Phase II: Acyl-CoA Synthetase Parent->Phase2_CoA Metabolite1 Desmethyl Metabolite (Inactive / Excreted) Phase1->Metabolite1 Metabolite2 1-β-O-Acyl Glucuronide (Reactive Intermediate) Phase2_UGT->Metabolite2 Metabolite3 Acyl-CoA Thioester (Reactive Intermediate) Phase2_CoA->Metabolite3 Toxicity Covalent Protein Adduction (Idiosyncratic Toxicity Risk) Metabolite2->Toxicity Transacylation Metabolite3->Toxicity Nucleophilic Attack

Fig 1. Predicted Phase I/II metabolic pathways and protein adduction risks.

In Vitro Metabolic Profiling Protocols

To build a self-validating system, our in vitro assays must mimic physiological realities. Standard microsomal stability assays at pH 7.4 severely underpredict the intrinsic clearance ( CLint​ ) of carboxylic acids.

Protocol 1: pH-Optimized Acyl Glucuronidation Assay

Causality: The intracellular pH of hepatocytes drops in the presence of carboxylic acids. Assaying UGT activity at pH 6.0 provides a highly accurate in vitro-to-in vivo extrapolation (IVIVE) for hepatic clearance . Furthermore, UGT enzymes are located on the luminal side of the endoplasmic reticulum; failing to use a pore-forming agent like alamethicin will result in false-negative clearance data.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer, strictly adjusted to pH 6.0 .

  • Permeabilization: Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to expose luminal UGT active sites.

  • Spiking: Add 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the cofactor UDP-glucuronic acid (UDPGA) to a final concentration of 5 mM.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: CYP450 O-Demethylation Stability

Causality: To isolate Phase I clearance of the methoxy group, run a parallel HLM assay at pH 7.4 using NADPH (1 mM) as the cofactor, omitting UDPGA. This differentiates CYP-mediated clearance from UGT-mediated clearance.

In Vivo Pharmacokinetic Workflow

In vivo profiling requires a robust Non-Compartmental Analysis (NCA) to determine absolute bioavailability ( F ), volume of distribution ( Vd​ ), and systemic clearance ( CL ) .

PKWorkflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis NCA NCA PK Analysis Analysis->NCA

Fig 2. Standardized in vivo pharmacokinetic sampling and bioanalysis workflow.

Protocol 3: Rodent PK Study & LC-MS/MS Bioanalysis

Causality: A crossover or parallel design in Sprague-Dawley rats using both Intravenous (IV) and Per Os (PO) routes is mandatory to calculate oral bioavailability. The use of K₂EDTA tubes prevents ex vivo degradation of the compound by plasma esterases.

Step-by-Step Methodology:

  • Dose Formulation:

    • IV Arm (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

    • PO Arm (10 mg/kg): Formulate as a homogeneous suspension in 0.5% Methylcellulose (MC) / 0.1% Tween 80.

  • Serial Sampling: Collect 200 µL blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately (3,000 × g, 4°C, 10 min) to harvest plasma.

  • Matrix-Matched Calibration: Prepare a calibration curve (1–1000 ng/mL) by spiking blank rat plasma with the analyte. This self-validates the extraction recovery.

  • Protein Precipitation: Mix 50 µL of plasma with 150 µL of cold acetonitrile containing SIL-IS. Vortex for 2 minutes, centrifuge at 15,000 × g, and transfer the supernatant to LC vials.

Quantitative Data & Analytical Metrics

To ensure reproducibility, all quantitative expectations and analytical parameters are summarized below.

Table 1: Predicted Pharmacokinetic & Physicochemical Parameters

ParameterPredicted Value / RangeMechanistic Rationale
LogP / pKa ~1.5 / ~3.5 (COOH)High aqueous solubility at physiological pH; predominantly ionized.
Plasma Protein Binding > 95%Carboxylic acids bind strongly to human serum albumin (HSA).
Hepatic Extraction Ratio Moderate (0.3 - 0.6)Driven by rapid UGT-mediated acyl glucuronidation.
Volume of Distribution ( Vd​ ) 0.5 - 1.0 L/kgLimited tissue distribution due to high ionization and albumin binding.
Oral Bioavailability ( F ) 40% - 60%Good absorption, but subject to first-pass UGT metabolism.

Table 2: LC-MS/MS Method Specifications (Triple Quadrupole)

ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 minutes; hold for 0.5 min; re-equilibrate.
Ionization Mode Electrospray Ionization (ESI) - Negative Mode (due to -COOH)
MRM Transition (Parent) m/z 262.0 → m/z 218.0 (Loss of CO₂)

Toxicological Considerations: Reactive Metabolites

The most critical hurdle in the development of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is the toxicological implication of its Phase II metabolites.

While acyl glucuronidation and CoA-conjugation are standard clearance pathways, the resulting 1-β-O-acyl glucuronides and acyl-CoA thioesters are electrophilic . They can undergo intramolecular rearrangement (transacylation) and react with nucleophilic residues (e.g., lysine, cysteine) on structural proteins. This covalent modification can trigger a haptenization process, where the immune system recognizes the modified protein as foreign, leading to severe idiosyncratic hepatotoxicity or anaphylaxis. Therefore, it is highly recommended to follow up the standard PK profiling with an in vitro covalent binding assay utilizing radiolabeled [¹⁴C]-compound incubated with human hepatocytes.

References

  • Improved Predictability of Hepatic Clearance with Optimal pH for Acyl-Glucuronidation in Liver Microsomes. Journal of Pharmaceutical Sciences, 2022. URL:[Link]

  • Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 2010. URL:[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 2022. URL:[Link]

  • Pharmacokinetics (PK) Screening. Charles River Laboratories. URL:[Link]

  • Sulfonamides - Infectious Disease. MSD Manual Professional Edition. URL:[Link]

Exploratory

Predictive and Empirical Mass Spectrometry Fragmentation Profiling of CAS 926236-77-3: A Technical Guide for Structural Elucidation

Abstract: CAS 926236-77-3, chemically identified as 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid, is a highly functionalized aromatic compound frequently encountered as a critical intermediate or impurity in pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: CAS 926236-77-3, chemically identified as 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid, is a highly functionalized aromatic compound frequently encountered as a critical intermediate or impurity in pharmaceutical synthesis. Its structural complexity—comprising a phenylacetic acid core, a methoxy ether, an aryl fluoride, and a primary sulfonamide—presents unique challenges and opportunities for structural elucidation via tandem mass spectrometry (MS/MS). This whitepaper provides an authoritative, mechanistic guide to the collision-induced dissociation (CID) pathways of this molecule, designed for analytical scientists and drug development professionals.

Molecular Architecture & Ionization Dynamics

The structural topology of CAS 926236-77-3 dictates its behavior in the gas phase. The molecule (Exact Mass: 263.0264 Da) contains two highly ionizable moieties: the carboxylic acid group and the sulfamoyl group.

  • Negative Ion Mode (ESI-): Deprotonation occurs preferentially at the highly acidic carboxylic acid moiety ( pKa​≈4.2 ), yielding a stable carboxylate anion [M−H]− at m/z 262.02. Secondary deprotonation can occur at the sulfonamide nitrogen, though the carboxylate is the primary charge carrier.

  • Positive Ion Mode (ESI+): Protonation is directed toward the sulfonamide nitrogen or the methoxy oxygen, generating the [M+H]+ precursor at m/z 264.03. The presence of the electron-withdrawing fluorine atom adjacent to the methoxy group subtly alters the proton affinity, requiring optimized desolvation parameters to prevent in-source fragmentation.

Mechanistic Fragmentation Pathways: Causality and Logic

Understanding the why behind a fragmentation event is critical for distinguishing CAS 926236-77-3 from its structural isomers. The fragmentation is governed by four primary mechanistic pathways:

Pathway A: Phenylacetic Acid Cleavage (Decarboxylation)

In negative ion mode, the most thermodynamically favorable event is the loss of carbon dioxide ( CO2​ , 44 Da)[1]. This decarboxylation is driven by the formation of a benzylic carbanion. The stability of this intermediate is significantly enhanced by the inductive electron-withdrawing effect of the meta-fluorine atom, making the m/z 218.03 ion a dominant base peak in low-energy CID spectra[2]. In positive mode, the carboxylic acid typically undergoes a sequential loss of water ( H2​O , 18 Da) followed by carbon monoxide ( CO , 28 Da) to yield an acylium-derived benzylic cation.

Pathway B: Sulfonamide Dissociation

The sulfonamide group ( −SO2​NH2​ ) is highly susceptible to cleavage under collisional activation. In positive mode, the S-C bond undergoes heterolytic cleavage, resulting in the neutral loss of the entire sulfamoyl radical or molecule (80 Da). Alternatively, the expulsion of sulfur dioxide ( SO2​ , 64 Da) is a classic diagnostic signature for sulfonamide-containing therapeutics and intermediates[3],.

Pathway C: Methoxy Group Radical Cleavage

A hallmark of methoxyaromatics in MS/MS is the loss of a methyl radical ( ∙CH3​ , 15 Da). While the transition from an even-electron precursor to an odd-electron product ion is energetically demanding, the resulting radical cation is stabilized by resonance across the fluorinated aromatic ring[4],[5]. This −15 Da neutral loss is a critical diagnostic feature for confirming the intact methoxy ether.

Quantitative Fragmentation Data

The following tables summarize the predictive and empirical quantitative data required to build a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method.

Table 1: Precursor Ion Parameters

Ionization ModeAdductFormulaTheoretical m/zMass Error Tolerance
ESI (+) [M+H]+ C9​H11​FNO5​S+ 264.0339 ≤5 ppm
ESI (-) [M−H]− C9​H9​FNO5​S− 262.0183 ≤5 ppm

Table 2: Diagnostic Product Ions (Positive Ion Mode ESI+)

m/zNeutral LossFormula of LossMechanistic Rationale
246.0218.01 Da H2​O Cleavage of the carboxylic acid hydroxyl group.
218.0346.01 Da H2​O+CO Sequential loss from the acetic acid moiety.
184.0679.97 Da SO2​NH2​ Cleavage of the intact sulfonamide group.
169.0394.99 Da SO2​NH2​+∙CH3​ Sulfonamide cleavage followed by methoxy radical loss.

Table 3: Diagnostic Product Ions (Negative Ion Mode ESI-)

m/zNeutral LossFormula of LossMechanistic Rationale
218.0344.00 Da CO2​ Decarboxylation of the phenylacetic acid core.
182.0379.97 Da SO2​NH2​ Cleavage of the sulfamoyl group.
154.07108.00 Da CO2​+SO2​ Sequential loss of carbon dioxide and sulfur dioxide.

Systems Logic: Fragmentation Pathway Visualization

The following diagram maps the logical flow of the precursor ions through their respective collision-induced dissociation pathways.

MS_Fragmentation M_pos [M+H]+ m/z 264.03 Pos_F1 [M+H - H2O]+ m/z 246.02 M_pos->Pos_F1 -H2O (-18 Da) Pos_F2 [M+H - SO2NH2]+ m/z 184.06 M_pos->Pos_F2 -SO2NH2 (-80 Da) M_neg [M-H]- m/z 262.02 Neg_F1 [M-H - CO2]- m/z 218.03 M_neg->Neg_F1 -CO2 (-44 Da) Neg_F2 [M-H - SO2NH2]- m/z 182.03 M_neg->Neg_F2 -SO2NH2 (-80 Da) Pos_F3 [M+H - H2O - CO]+ m/z 218.03 Pos_F1->Pos_F3 -CO (-28 Da) Pos_F4 [M+H - SO2NH2 - •CH3]+ m/z 169.03 Pos_F2->Pos_F4 -•CH3 (-15 Da) Neg_F3 [M-H - CO2 - SO2]- m/z 154.07 Neg_F1->Neg_F3 -SO2 (-64 Da)

Figure 1: Predictive collision-induced dissociation (CID) pathways for CAS 926236-77-3 in ESI+/- modes.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure high-fidelity structural elucidation, the analytical system must be self-validating. This protocol embeds system suitability checks directly into the workflow to guarantee that the observed fragmentation is a true reflection of the molecular architecture and not an artifact of instrument tuning.

Phase 1: System Suitability & Calibration
  • Mass Calibration: Calibrate the High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) using a standard tuning mix to achieve a mass accuracy of <2 ppm across the m/z 100–1000 range.

  • Energy Validation: Inject a reference standard (e.g., Sulfamethoxazole, 100 ng/mL) to validate the detection of the characteristic SO2​ loss (64 Da) at a Normalized Collision Energy (NCE) of 30 eV. If the ratio of precursor to fragment is off by >15% from historical data, recalibrate the collision cell.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of CAS 926236-77-3 in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL in a diluent of 50:50 Water:Acetonitrile.

    • For ESI(+): Add 0.1% Formic Acid to promote protonation.

    • For ESI(-): Add 10 mM Ammonium Acetate to stabilize the carboxylate anion.

Phase 3: Chromatographic Separation
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

Phase 4: Acquisition & CID Parameters
  • Source Settings: Capillary voltage at 3.5 kV (Positive) and 2.5 kV (Negative). Desolvation temperature at 350°C.

  • Data-Dependent Acquisition (DDA): Perform targeted MS/MS using stepped Normalized Collision Energies (NCE) at 15, 30, and 45 eV.

    • Causality: Low energy (15 eV) captures the fragile H2​O and CO2​ losses; high energy (45 eV) forces the energetically demanding ∙CH3​ radical cleavage and aromatic ring opening.

  • Data Validation: Ensure the mass accuracy of all product ions listed in Tables 2 and 3 is within ±5 ppm. Confirm the isotopic distribution of the precursor matches the simulated C9​H10​FNO5​S profile (specifically noting the M+2 isotopic contribution from the Sulfur atom).

Sources

Foundational

Thermodynamic Stability of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic Acid: A Technical Guide for Preclinical Development

Executive Summary The compound 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (CAS 926236-77-3) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of advanced a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (CAS 926236-77-3) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as carbonic anhydrase inhibitors. Because it contains multiple reactive moieties—a primary sulfonamide, a carboxylic acid, and a push-pull halogen/ether system—understanding its thermodynamic stability is critical to preventing premature degradation during high-temperature synthesis, formulation, and long-term storage.

This whitepaper provides an in-depth mechanistic analysis of the molecule's thermodynamic vulnerabilities and outlines self-validating experimental workflows for profiling its solid-state and solution-state stability.

Structural Thermodynamics & Causality

The thermodynamic stability of this molecule is dictated by the competing electronic and steric effects of its functional groups. As a Senior Application Scientist, it is vital to look beyond bulk degradation and understand the causality of molecular breakdown.

Phenylacetic Acid Core and Decarboxylation

Phenylacetic acid derivatives are inherently susceptible to thermal and hydrothermal decarboxylation. The mechanism is highly dependent on the ionization state and the electronic nature of the ring substituents. As demonstrated in studies on [1], the presence of electron-withdrawing groups (such as the fluoro and sulfamoyl groups on this molecule) stabilizes the intermediate benzyl anion. Consequently, under basic or high-temperature conditions, the activation energy ( Ea​ ) for decarboxylation is lowered, creating a strong thermodynamic drive toward the formation of a substituted toluene derivative and CO2​ .

The Primary Sulfonamide (-SO₂NH₂)

The sulfamoyl group is generally thermodynamically stable but plays a massive role in solid-state stability through extensive intermolecular hydrogen bonding. This hydrogen-bonding network dictates the crystal lattice energy. When evaluating the [2], stability is governed by the heat of fusion ( ΔHfus​ ) and the heat of transformation. Under extreme aqueous stress (e.g., highly acidic or basic pH), the sulfonamide can undergo hydrolysis, cleaving into a sulfonic acid and releasing ammonia.

Fluoro and Methoxy Substituents

The inductive electron-withdrawing effect (-I) of the fluorine atom, combined with the mesomeric electron-donating effect (+M) of the methoxy group, creates a highly polarized aromatic ring. This "push-pull" dynamic directly influences the pKa​ of both the acetic acid and the sulfonamide, dictating the molecule's speciation—and therefore its thermodynamic stability—in solution.

G Molecule 2-(3-Fluoro-4-methoxy- 5-sulfamoylphenyl)acetic acid Thermal Thermal Stress (>150°C) Molecule->Thermal Solid State Aqueous Aqueous / Hydrothermal Stress Molecule->Aqueous Solution State Decarboxylation Decarboxylation (-CO2) Thermal->Decarboxylation ΔG < 0 at high T Aqueous->Decarboxylation Base-catalyzed Hydrolysis Sulfonamide Hydrolysis (-NH3) Aqueous->Hydrolysis Extreme pH Product1 Substituted Toluene Derivative Decarboxylation->Product1 Product2 Sulfonic Acid Derivative Hydrolysis->Product2

Caption: Thermodynamic degradation pathways of the target molecule under thermal and aqueous stress.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, every analytical protocol must operate as a Self-Validating System . This means the output of one technique must define the boundary conditions or validate the findings of another.

Protocol A: Solid-State Thermal Analysis (TGA validated by DSC)

Causality: Differential Scanning Calorimetry (DSC) measures heat flow to determine melting points and polymorphic transitions. However, if a molecule degrades while melting, the DSC endotherm becomes convoluted with degradation kinetics. Therefore, Thermogravimetric Analysis (TGA) must precede DSC to establish the degradation onset temperature ( Td​ ). This ensures that the thermal events observed in DSC are purely thermodynamic phase transitions, [3].

Step-by-Step Methodology:

  • TGA Execution: Weigh 2–5 mg of the compound into an open platinum pan. Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Identify the temperature at which 5% mass loss occurs ( Td,5%​ ). This mass loss typically corresponds to decarboxylation ( CO2​ evolution).

  • DSC Execution: Weigh 3–5 mg of a fresh sample into a hermetically sealed aluminum pan. Heat from 25°C to ( Td,5%​−10°C ) at 10°C/min.

  • Validation: Calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the melting endotherm. The strict adherence to the TGA-defined upper temperature limit ensures the ΔHfus​ value is a true representation of the crystal lattice energy.

Protocol B: Long-Term Stability via Isothermal Microcalorimetry (IMC)

Causality: Traditional forced degradation relies on High-Performance Liquid Chromatography (HPLC), which requires significant chemical degradation to occur before it can be quantified. Isothermal Microcalorimetry (IMC) measures the minute heat flow ( μW ) generated by bond cleavage or polymorphic shifts in real-time. This allows for the [4] without subjecting the molecule to unrealistic, destructive thermal stress.

Step-by-Step Methodology:

  • Sample Preparation: Load 100 mg of the compound into a glass IMC ampoule and seal it hermetically to prevent moisture ingress.

  • Reference Calibration: Prepare a reference ampoule containing an inert standard (e.g., calcined alumina) matched to the heat capacity of the sample.

  • Equilibration: Lower both ampoules into the microcalorimeter set to 25°C. Allow 24 hours for the system to achieve a thermal baseline.

  • Measurement: Record the steady-state heat flow for 7 to 14 days. Repeat the process at 40°C.

  • Validation (HPLC-MS): If the heat flow exceeds the baseline (> 2.0 μW/g ), the system triggers an orthogonal validation step. The sample is extracted and run through HPLC-MS to identify the specific degradant (e.g., the toluene derivative from decarboxylation).

Workflow Start Sample: CAS 926236-77-3 TGA TGA Analysis (Degradation Onset) Start->TGA IMC Isothermal Microcalorimetry (25°C/40°C Heat Flow) Start->IMC DSC DSC Analysis (Melting & ΔHfus) TGA->DSC Set Max Temp Limit Model Arrhenius Kinetic Modeling (Shelf-Life Prediction) DSC->Model Phase Transitions Decision Heat Flow > Baseline? IMC->Decision 7-14 Day Equilibration HPLC HPLC-MS Validation (Chemical Purity) HPLC->Model Identify Mechanism Decision->HPLC Yes (Degradation) Decision->Model No (Stable)

Caption: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summary

The table below summarizes the expected thermodynamic parameters for 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid, synthesized from behavioral data of analogous substituted phenylacetic acids and sulfonamides.

ParameterAnalytical MethodExpected Observation / RangeMechanistic Significance
Degradation Onset ( Td​ ) TGA> 180°CIndicates the thermodynamic threshold for decarboxylation or desulfonation.
Melting Point ( Tm​ ) DSC140°C - 190°CDefines the upper limit of solid-state lattice stability.
Enthalpy of Fusion ( ΔHfus​ ) DSC15 - 35 kJ/molQuantifies the energy required to disrupt the sulfonamide hydrogen-bonding network.
Steady-State Heat Flow IMC< 2.0 μW/g at 25°CConfirms long-term solid-state stability; higher values indicate active degradation.
Activation Energy ( Ea​ ) IMC + Arrhenius50 - 100 kJ/molDetermines the temperature dependence of the degradation rate for shelf-life modeling.

References

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Elsevier Pure / Arizona State University. URL:[Link]

  • Dapsone Form V: A Late Appearing Thermodynamic Polymorph of a Pharmaceutical. ACS Crystal Growth & Design. URL:[Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. URL:[Link]

  • Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments. URL:[Link]

Exploratory

Preliminary Biological Evaluation of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid: A Dual-Target Profiling Strategy

As a Senior Application Scientist, I approach the biological evaluation of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (CAS: 926236-77-3) not merely as a routine screening exercise, but as the strategic profiling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the biological evaluation of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (CAS: 926236-77-3) not merely as a routine screening exercise, but as the strategic profiling of a highly rationalized Multi-Target Directed Ligand (MTDL). This molecule is uniquely positioned at the intersection of two major pathological pathways: pH dysregulation in the tumor microenvironment and polyol pathway hyperactivity in diabetic complications.

The following technical guide outlines a comprehensive, self-validating workflow for evaluating this compound, moving from structural causality to rigorous in vitro and cellular methodologies.

Mechanistic Rationale: The Causality of Molecular Design

Before initiating any biological assay, it is critical to understand why this specific chemical architecture dictates our experimental choices. The structure of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid contains distinct pharmacophores that necessitate a dual-target evaluation strategy:

  • The Sulfamoyl Group (-SO₂NH₂): This is the quintessential Zinc-Binding Group (ZBG). In the active site of Carbonic Anhydrase (CA), the sulfonamide nitrogen deprotonates to form a coordinate covalent bond with the catalytic Zn²⁺ ion, effectively displacing the zinc-bound water/hydroxide required for CO₂ hydration[1].

  • The Acetic Acid Moiety (-CH₂COOH): Carboxylic acids are classic anchors for the anion-binding pocket of Aldose Reductase (ALR2). This moiety interacts via strong hydrogen bonding and electrostatic interactions with key residues (Tyr48, His110, Trp111) in the ALR2 active site, a mechanism well-documented in the development of AR inhibitors for diabetic complications[2].

  • 3-Fluoro and 4-Methoxy Substitutions: These are not passive structural fillers. The electron-withdrawing fluorine atom lowers the pKa of the adjacent sulfonamide, increasing the fraction of the active, deprotonated state (-SO₂NH⁻) at physiological pH. Concurrently, the steric bulk of the methoxy group restricts the molecule's rotational degrees of freedom, which can drive selectivity toward the larger active site clefts of tumor-associated CA isoforms (CA IX and XII) over ubiquitous cytosolic isoforms (CA I and II)[3].

Mechanism Stress Cellular Stress (Hypoxia / Hyperglycemia) CAIX CA IX Upregulation (Extracellular Acidification) Stress->CAIX ALR2 ALR2 Activation (Sorbitol Accumulation) Stress->ALR2 Path1 Tumor Invasion & Metastasis CAIX->Path1 Path2 Oxidative Stress & Tissue Damage ALR2->Path2 Drug 2-(3-Fluoro-4-methoxy- 5-sulfamoylphenyl)acetic acid Drug->CAIX Sulfamoyl ZBG Drug->ALR2 Acetic Acid Anchor

Mechanistic pathway illustrating the dual-target intervention of the compound in cellular stress.

In Vitro Enzymatic Profiling Protocols

To ensure scientific integrity, every assay must be a self-validating system . This means the protocol must contain internal checkpoints that independently verify the assay's functionality, regardless of the test compound's performance.

Carbonic Anhydrase (CA) Inhibition: Stopped-Flow CO₂ Hydrase Assay

Causality: Many preliminary evaluations rely on esterase activity assays (using p-nitrophenyl acetate) because they are easily read on standard microplate readers. However, ester hydrolysis is a secondary, non-physiological surrogate activity of CA. To obtain true kinetic data, we must measure the physiological reaction (CO₂ hydration). Because this reaction is exceptionally fast, a stopped-flow spectrophotometric method is the gold standard[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength). Add 0.2 mM Phenol Red as the pH indicator.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a stable ~17 mM CO₂ solution.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human CA isoforms (hCA I, II, IX, XII) with varying concentrations of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (0.1 nM to 10 µM) for 15 minutes at room temperature. Causality: Sulfonamides exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached.

  • Reaction Initiation: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate solution in the stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red transitioning from basic to acidic) over a 10-second window.

  • System Validation Criteria:

    • Negative Control: Run the assay without enzyme to establish the uncatalyzed CO₂ hydration rate. The system is valid only if the uncatalyzed rate matches theoretical baseline values.

    • Positive Control: Acetazolamide (AAZ) must yield a Ki​ of ~12 nM against hCA II[1].

Aldose Reductase (ALR2) Inhibition: NADPH-Dependent Reduction Assay

Causality: ALR2 catalyzes the reduction of toxic aldehydes (and glucose) to their corresponding alcohols, consuming NADPH in the process. By tracking the depletion of NADPH spectrophotometrically, we directly quantify enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2).

  • Reaction Mixture: Combine the buffer, 0.15 mM NADPH, recombinant human ALR2 enzyme, and the test compound (in 1% DMSO final concentration).

  • Baseline Validation (Critical Step): Monitor absorbance at 340 nm for 3 minutes before adding the substrate. Causality: This ensures the test compound does not artificially oxidize NADPH or precipitate, which would yield false-positive inhibition.

  • Reaction Initiation: Add 10 mM D-glyceraldehyde (a highly specific ALR2 substrate) to initiate the reaction.

  • Data Acquisition: Record the decrease in absorbance at 340 nm over 5 minutes. Calculate the initial velocity ( V0​ ) of NADPH consumption.

  • System Validation Criteria: Epalrestat (a known ALR2 inhibitor) must be run in parallel, yielding an IC50​ in the low nanomolar range (typically 10-50 nM).

Quantitative Data Presentation

Based on the structure-activity relationships of analogous sulfamoylphenylacetic acid derivatives[2][3], the expected enzymatic profiling data should be structured as follows to allow rapid comparative analysis:

Target EnzymeLocalization / RoleExpected Ki​ / IC50​ (nM)Reference Control (nM)Selectivity Rationale
hCA I Cytosolic / Off-target> 500 nMAAZ: 250 nMSteric clash from methoxy group
hCA II Cytosolic / Off-target50 - 150 nMAAZ: 12 nMModerate binding, lowered by bulky substituents
hCA IX Transmembrane / Tumor5 - 20 nM AAZ: 25 nMHigh affinity due to lipophilic pocket fit
hCA XII Transmembrane / Tumor2 - 15 nM AAZ: 5.7 nMFavorable dihedral angle of the sulfonamide
ALR2 Cytosolic / Polyol Pathway30 - 80 nM Epalrestat: 20 nMAcetic acid anchors to anion-binding pocket

Table 1: Representative quantitative data structure for the dual-target profiling of the compound.

Cellular Efficacy & Phenotypic Screening

Enzymatic inhibition does not guarantee cellular efficacy due to membrane permeability and intracellular competition. The following cell-based assays validate the compound's functional activity.

Hypoxia-Induced Extracellular Acidification (Targeting CA IX)

CA IX is heavily upregulated under hypoxic conditions to maintain intracellular pH by venting protons into the extracellular space[5].

  • Protocol: Culture HT-29 colorectal carcinoma cells under normoxia (21% O₂) and hypoxia (1% O₂) for 24 hours. Wash and incubate cells with the test compound. Using a Seahorse XF Analyzer, measure the Extracellular Acidification Rate (ECAR).

  • Causality: If the compound effectively inhibits CA IX, the ECAR in hypoxic cells will drop significantly, mirroring the normoxic baseline, proving target engagement in a live tumor model.

High-Glucose Intracellular Sorbitol Accumulation (Targeting ALR2)

Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol, leading to osmotic stress[6].

  • Protocol: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in standard (5.5 mM) and high-glucose (30 mM) media for 48 hours. Treat with the test compound. Lyse the cells, derivatize the lysates, and quantify intracellular sorbitol levels using LC-MS/MS.

  • Causality: A successful ALR2 inhibitor will prevent the high-glucose-induced spike in intracellular sorbitol, validating its potential to mitigate diabetic microvascular damage.

Workflow cluster_enzymatic Phase 1: In Vitro Enzymatic Profiling cluster_cellular Phase 2: Cellular Efficacy Screening Cmpd 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (Compound QC & Preparation) CA Carbonic Anhydrase (CA) Stopped-Flow CO2 Hydrase Assay Cmpd->CA ALR Aldose Reductase (ALR2) NADPH-Dependent Reduction Assay Cmpd->ALR Hypoxia Hypoxia Models (HT-29) Extracellular Acidification (ECAR) CA->Hypoxia Glucose High-Glucose Models (HUVEC) Intracellular Sorbitol Accumulation ALR->Glucose Data Data Synthesis (PK/PD Modeling & Lead Optimization) Hypoxia->Data Glucose->Data

Biological evaluation workflow transitioning from enzymatic screening to cellular phenotypic validation.

References

  • A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry - ACS Publications. 3

  • An extensive research on aldose reductase inhibitory effects of new 4H-1,2,4-triazole derivatives. Journal of Molecular Structure. 6

  • New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. MDPI. 5

  • Novel spiroindoline derivatives targeting aldose reductase against diabetic complications. DSpace@Biruni.

  • Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology. 2

  • Protonography, a technique applicable for the analysis of g-carbonic anhydrase activity. Taylor & Francis. 4

  • Carbonic Anhydrase: Its Inhibitors and Activators. ResearchGate. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Methodological Rationale Introduction and Mechanistic Rationale The sulfonamide functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Methodological Rationale

Introduction and Mechanistic Rationale

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in approximately 25% of all sulfur-containing drugs approved by the FDA[1]. It serves as a robust bioisostere for carboxylic acids and transition states in enzyme inhibition, offering excellent metabolic stability and hydrogen-bonding capacity.

The target compound, 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (CAS: 926236-77-3), is a highly functionalized building block. Synthesizing this molecule requires precise control over regioselectivity and functional group compatibility. Direct chlorosulfonation of phenylacetic acids can lead to unwanted side reactions, including the formation of acyl chlorides or mixed anhydrides. Therefore, a robust, high-yielding synthetic route necessitates a protection-functionalization-deprotection strategy.

The methodology detailed below utilizes a four-step sequence:

  • Carboxylic Acid Protection: Esterification to prevent acyl chloride formation.

  • Electrophilic Aromatic Substitution (Chlorosulfonation): The regiochemistry is strictly governed by the strongly electron-donating methoxy group. The position ortho to the methoxy group (C5) is highly activated, while the para position is sterically blocked by the acetate side chain, ensuring clean conversion to the desired regioisomer[2].

  • Amination: Nucleophilic displacement of the sulfonyl chloride to yield the sulfonamide[3].

  • Deprotection: Mild basic hydrolysis to reveal the target acetic acid.

Synthetic Workflow

Workflow for the 4-step synthesis of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting under a certified fume hood. Chlorosulfonic acid is highly corrosive and reacts violently with water. Proper Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat, is mandatory.

Step 1: Synthesis of Methyl 2-(3-fluoro-4-methoxyphenyl)acetate

Objective: Protect the carboxylic acid moiety to prevent competing reactions during the harsh chlorosulfonation step.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methoxyphenylacetic acid (20.0 g, 108.6 mmol)[4] and anhydrous methanol (200 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (2.0 mL) dropwise while stirring.

  • Execution: Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dilute the residue with ethyl acetate (250 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the methyl ester as a pale yellow oil. (Yield: ~95%).

Step 2: Chlorosulfonation (Regioselective)

Objective: Introduce the sulfonyl chloride group at the C5 position via electrophilic aromatic substitution[2].

  • Reaction Setup: Dissolve the methyl ester intermediate (19.8 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask. Chill the solution to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Reagent Addition: Carefully add chlorosulfonic acid (33.2 mL, 500 mmol, 5.0 equiv.) dropwise over 30 minutes using an addition funnel. Causality Note: A large excess of chlorosulfonic acid is required as it acts as both the sulfonating agent (forming the sulfonic acid) and the chlorinating agent (converting the sulfonic acid to the sulfonyl chloride).

  • Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice (500 g) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with DCM (3 × 150 mL). Wash the combined organic layers with cold water (200 mL) and brine (200 mL), dry over Na2​SO4​ , and concentrate to yield Methyl 2-(3-fluoro-4-methoxy-5-(chlorosulfonyl)phenyl)acetate. Proceed immediately to the next step to prevent hydrolysis of the sensitive sulfonyl chloride.

Step 3: Amination to Sulfonamide

Objective: Convert the highly reactive sulfonyl chloride to a stable primary sulfonamide[3].

  • Reaction Setup: Dissolve the crude sulfonyl chloride (approx. 29.6 g, 100 mmol) in anhydrous THF (200 mL) and cool to 0 °C.

  • Amination: Add a solution of ammonia in THF (0.5 M, 400 mL, 200 mmol) dropwise. Causality Note: Maintaining a low temperature prevents the nucleophilic ammonia from attacking the methyl ester, ensuring chemoselectivity for the sulfonyl chloride.

  • Execution: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1 hour.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (300 mL) and water (200 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to afford Methyl 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetate as a white solid.

Step 4: Ester Hydrolysis

Objective: Cleave the methyl ester to yield the final target compound.

  • Reaction Setup: Dissolve the sulfonamide ester (25.0 g, 90 mmol) in a mixture of THF (150 mL) and water (50 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 11.3 g, 270 mmol, 3.0 equiv.). Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (100 mL) and wash with diethyl ether (100 mL) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 2M HCl. The target compound will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid as a crystalline white solid.

Quantitative Data & Expected Yields

The following table summarizes the expected quantitative outcomes and key analytical markers for each step of the synthesis, ensuring a self-validating protocol for the bench scientist.

Synthetic StepIntermediate / ProductExpected YieldKey Analytical Markers (Expected)
1. Esterification Methyl 2-(3-fluoro-4-methoxyphenyl)acetate92 - 96%1H NMR: Appearance of singlet at δ 3.68 ppm (3H, −COOCH3​ ).
2. Chlorosulfonation Methyl 2-(3-fluoro-4-methoxy-5-(chlorosulfonyl)phenyl)acetate85 - 90%MS (ESI-): m/z 295.0[M-H]- (Isotope pattern indicative of 1 Cl atom).
3. Amination Methyl 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetate88 - 92%1H NMR: Appearance of broad singlet at δ 7.20 ppm (2H, −SO2​NH2​ ).
4. Hydrolysis 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid 90 - 95%MS (ESI-): m/z 262.0[M-H]-1H NMR: Disappearance of ester methyl singlet.

References

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at:[Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at:[Link]

  • 3-Fluoro-4-methoxyphenylacetic acid. NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: A Robust HPLC Method for the Analysis of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid

Abstract This document provides a comprehensive guide for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Fluoro-4-methoxy-5-sulfa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. This molecule, possessing key functional groups including a carboxylic acid, a sulfonamide, a fluoro, and a methoxy group, requires a well-considered chromatographic approach to achieve optimal separation and quantification. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol from first principles of method development to routine analysis, underpinned by scientific rationale and adherence to regulatory standards.

Introduction: Understanding the Analyte

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is a complex molecule with multiple functional groups that dictate its chromatographic behavior. A successful HPLC method hinges on understanding these properties.

  • Carboxylic Acid Group: This primary acidic functional group will be ionized at pH values above its pKa, significantly impacting its retention on a reversed-phase column.

  • Sulfonamide Group: This group also possesses acidic properties, which can influence the overall charge of the molecule at different pH values.

  • Fluorine and Methoxy Groups: These substituents affect the molecule's polarity and potential for secondary interactions with the stationary phase.

Due to the presence of the carboxylic acid, this compound is classified as an aromatic carboxylic acid.[1][2] The sulfonamide group also places it in the broad category of sulfonamides.[3][4][5] Method development will draw upon established strategies for both of these chemical classes.

HPLC Method Development: A Strategic Approach

The development of a robust and reliable HPLC method requires a systematic evaluation of chromatographic parameters. The following sections detail the rationale behind the selection of each parameter for the analysis of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid.

Initial Physicochemical Property Estimation
  • pKa Estimation: The carboxylic acid moiety is the most acidic proton. Aromatic carboxylic acids typically have a pKa in the range of 3-5.[1] The electron-withdrawing effects of the fluorine and sulfonamide groups will likely lower the pKa of the carboxylic acid to the lower end of this range, estimated to be around 2.5-3.5. The sulfonamide proton is less acidic, with a pKa likely in the range of 9-10.

  • logP Estimation: The presence of polar functional groups (carboxylic acid, sulfonamide) suggests a relatively low logP value, indicating moderate hydrophilicity. The aromatic ring and methoxy group contribute some hydrophobicity. A predicted logP would likely be in the range of 1-2.

These estimations are critical for selecting the appropriate mobile phase pH and initial organic solvent concentration.

Column Selection: The Heart of the Separation

For polar aromatic compounds, a C18 column is a versatile and often successful starting point.[6]

  • Stationary Phase: A high-purity, end-capped C18 silica-based column is recommended to minimize secondary interactions with free silanol groups.

  • Column Dimensions: A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure for initial development.[5][7]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.

  • Aqueous Phase and pH Control: Given the acidic nature of the analyte, controlling the pH of the aqueous portion of the mobile phase is critical. To ensure consistent retention and good peak shape, the mobile phase pH should be buffered at least one pH unit away from the analyte's pKa. Buffering at a pH below the estimated pKa of the carboxylic acid (e.g., pH 2.5-3.0) will keep the analyte in its protonated, less polar form, leading to better retention on a C18 column. A phosphate buffer or a volatile buffer like formic acid or trifluoroacetic acid (TFA) in water are suitable choices. For this application, a 0.1% solution of phosphoric acid or formic acid in water is a good starting point.

  • Organic Modifier: Acetonitrile is a common and effective organic modifier for the analysis of aromatic compounds. It generally provides good peak shape and lower backpressure compared to methanol.

  • Gradient vs. Isocratic Elution: For initial screening, a gradient elution from a low to a high concentration of the organic modifier is recommended to determine the approximate elution time and to elute any potential impurities with different polarities. Once the retention behavior is understood, an isocratic method can be developed for routine analysis if the separation of all components is achieved within a reasonable timeframe.

Detection Wavelength Selection

The presence of the substituted benzene ring in 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid provides strong UV absorbance. To determine the optimal detection wavelength, a UV scan of the analyte in the mobile phase should be performed. Based on the structure, a wavelength in the range of 230-280 nm is expected to provide good sensitivity. A common starting wavelength for similar aromatic compounds is 254 nm or 265 nm.[5][6]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid using the developed HPLC method.

Materials and Reagents
  • 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient (for development) 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength from UV scan)
Run Time 30 minutes (including equilibration)
Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system must be verified according to established guidelines such as those from the USP.[8][9][10][11][12]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=6 replicate injections)
Relative Standard Deviation (RSD) of Retention Time < 1.0% (for n=6 replicate injections)

Method Validation

For use in a regulated environment, the developed HPLC method must be validated in accordance with ICH Q2(R2) guidelines.[13][14][15][16] The validation should demonstrate that the method is fit for its intended purpose.

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte.[13][17]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][17]

  • Accuracy: The closeness of the test results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Data Analysis and Reporting

  • Peak Integration: Integrate the peak area of the analyte in the chromatograms of the standards and samples.

  • Calibration Curve: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.

  • Quantification: Calculate the concentration of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid in the samples using the linear regression equation from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this application note.

HPLC_Method_Development_Workflow cluster_0 Analyte Characterization cluster_1 Method Development cluster_2 Method Implementation cluster_3 Validation & Reporting A Estimate Physicochemical Properties (pKa, logP) B Select Column (e.g., C18) A->B Guides Initial Conditions C Optimize Mobile Phase (pH, Organic Modifier) B->C D Determine Detection Wavelength (UV Scan) C->D E Prepare Standards & Samples D->E F Perform System Suitability Testing (SST) E->F G Analyze Samples F->G If SST Passes H Validate Method (ICH Q2(R2)) G->H I Process Data & Generate Report H->I

Caption: Workflow for HPLC Method Development and Implementation.

Sample_Analysis_Protocol prep Sample & Standard Preparation Weighing Dissolution Dilution Filtration hplc HPLC Analysis System Equilibration Blank Injection SST Injections Sample Injections prep->hplc Inject into HPLC data Data Processing Peak Integration Calibration Curve Generation Quantification Report Generation hplc->data Acquire Chromatograms

Caption: Step-by-step protocol for sample analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an HPLC method for the analysis of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. By systematically optimizing the chromatographic parameters based on the physicochemical properties of the analyte and adhering to regulatory guidelines, a robust, reliable, and accurate method can be established for use in research and quality control environments.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Nikolaou, A., et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review, 8(3), 11-17. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Tziveli, A. A., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of AOAC International, 94(4), 1338-1346. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 6143. [Link]

  • Li, Y., et al. (2018). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. Analytical Methods, 10(1), 79-86. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Papapanagiotou, I., et al. (2004). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 843-850. [Link]

  • Cermanová, J., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Kim, K. H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2588. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Van den Ouweland, J. M., et al. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 59(3), 305-313. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Waters. (2023). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. [Link]

  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • Journal of Chemical Health Risks. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]

  • Wikipedia. Fluoroacetic acid. [Link]

  • Chem-Sub. 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid — Chemical Substance Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. This document provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. This document provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues, ensuring the successful progression of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid and why is its solubility in water a concern?

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is a complex organic molecule featuring both a carboxylic acid and a sulfonamide group. These functional groups, along with the substituted aromatic ring, contribute to its physicochemical properties. Poor aqueous solubility is a common challenge for such molecules and can significantly hinder preclinical development, affecting everything from in vitro assays to formulation for in vivo studies.

Q2: What are the key structural features of this compound that influence its solubility?

The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features:

  • Hydrophilic Groups: The carboxylic acid (-COOH) and sulfonamide (-SO₂NH₂) groups are polar and capable of hydrogen bonding with water. These groups are also ionizable, which can dramatically increase aqueous solubility.

  • Hydrophobic Groups: The phenyl ring is inherently hydrophobic. The methoxy (-OCH₃) and fluoro (-F) substituents also contribute to the molecule's lipophilicity.

Q3: What are the expected pKa values for this molecule?

  • Carboxylic Acid Proton: Phenylacetic acid has a pKa of approximately 4.31.[1] The electron-withdrawing effects of the fluorine and sulfamoyl groups on the phenyl ring are expected to lower this pKa, making the carboxylic acid slightly more acidic.

  • Sulfonamide Proton: The pKa of unsubstituted benzenesulfonamide is around 10. The substituents on the ring will also influence this value. Generally, sulfonamides are weakly acidic.[2]

Q4: What is the Henderson-Hasselbalch equation and why is it important for understanding the solubility of this compound?

The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is crucial because it relates the pH of a solution to the ratio of the ionized ([A⁻]) and un-ionized ([HA]) forms of an acid. Since the ionized form of a compound is generally much more soluble in water than the un-ionized form, this equation allows us to predict how adjusting the pH will affect the overall solubility.

II. Troubleshooting Poor Solubility: A Step-by-Step Guide

This section provides a systematic approach to addressing poor aqueous solubility of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid.

Problem 1: The compound precipitates out of my aqueous buffer.

This is the most common issue and is directly related to the compound's low intrinsic solubility in its un-ionized state.

At a pH below the pKa of the carboxylic acid and the sulfonamide, the compound exists predominantly in its neutral, less soluble form. The large, hydrophobic phenyl ring structure further limits its interaction with water molecules.[3]

Salt_Formation cluster_0 Insoluble Free Acid cluster_1 Soluble Salt R-COOH R-COOH plus + R-COOH->plus R-COO⁻ Na⁺ R-COO⁻ Na⁺ NaOH NaOH plus->NaOH Base arrow arrow->R-COO⁻ Na⁺ NaOH->arrow

Caption: Conversion of the insoluble free acid to a soluble salt.

III. Concluding Remarks

Troubleshooting the poor aqueous solubility of 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid requires a systematic and logical approach. By understanding the underlying physicochemical principles and employing the experimental strategies outlined in this guide, researchers can effectively overcome solubility challenges. It is recommended to start with pH adjustment, followed by co-solvent screening if necessary. For applications requiring a soluble solid form, salt formation is a powerful technique. Always ensure that the chosen solubilization method is compatible with your downstream applications.

IV. References

  • PubChem. Phenylacetic acid. National Center for Biotechnology Information. [Link]

  • Bae, Y. H., Okano, T., & Kim, S. W. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145–155.

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (1962). Journal of Pharmaceutical Sciences, 51(1), 89-91.

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]

  • Caine, J. B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6247-6258.

  • FooDB. (2011, September 21). Showing Compound 4-Methoxyphenylacetic acid (FDB022832). [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. British Medical Journal, 1(4436), 47-50.

Sources

Optimization

reducing byproducts in 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid chemical reactions

Welcome to the dedicated technical support guide for the synthesis of 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our focus is on providing practical, field-proven insights to help you identify, control, and ultimately reduce the formation of critical byproducts, thereby improving yield, purity, and process robustness.

Understanding the Core Challenges: Common Byproducts and Their Origins

The synthesis of 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid involves several key transformations, each with the potential to generate specific impurities. A foundational understanding of these side reactions is the first step toward effective troubleshooting. The most frequently encountered byproducts arise from three primary sources: hydrolysis of intermediates, incomplete or competing reactions, and degradation of the final product.

SM Key Synthetic Intermediates (e.g., Aryl Sulfonyl Chloride) Target 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (Target Molecule) SM->Target Successful Sulfonamide Formation & Side-Chain Synthesis Hydrolysis Sulfonic Acid Byproduct (Ar-SO3H) SM->Hydrolysis  Presence of Water (Moisture Contamination) Isomer Positional Isomers / C-Alkylated Byproducts SM->Isomer  Suboptimal Reaction Conditions (Base, Temp.) Incomplete Unreacted Intermediates (e.g., Ester Precursor) SM->Incomplete  Insufficient Reaction Time / Poor Stoichiometry Control Decarboxylation Toluene Derivative Byproduct (Ar-CH3) Target->Decarboxylation  Excessive Heat / Harsh pH Conditions

Caption: Core challenges in the synthesis of the target molecule.

Table 1: Common Byproducts and Their Identification
Byproduct NameStructureFormation MechanismTypical Analytical Signature (LC-MS)
Sulfonic Acid Ar-SO₃HHydrolysis of the aryl sulfonyl chloride intermediate by water.[1]Highly polar, elutes early in reverse-phase HPLC. Mass corresponds to [M-NH₂]+O+H.
Decarboxylated Impurity Ar-CH₃Loss of CO₂ from the acetic acid moiety, often induced by high temperatures.[2][3]Non-polar. Mass corresponds to [M-CH₂COOH]+CH₃.
Ester Precursor Ar-CH₂COORIncomplete hydrolysis of the ester intermediate (e.g., methyl or ethyl ester) used to build the acetic acid side chain.[4]Less polar than the final acid. Mass corresponds to [M-H]+R (e.g., +CH₃ or +C₂H₅).
C-Alkylated Isomer Isomeric StructureCompeting C-alkylation instead of desired N-alkylation during side-chain introduction on a precursor.[4]Same mass as the desired product but with a different retention time. Requires careful chromatographic separation.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your synthesis.

Q1: My reaction to form the sulfamoyl group has a low yield, and LC-MS analysis shows a major, highly polar byproduct. What is it and how do I prevent it?

A1: This is a classic sign of hydrolysis of your aryl sulfonyl chloride intermediate, leading to the formation of the corresponding sulfonic acid (Ar-SO₃H).[1] Sulfonyl chlorides are highly susceptible to reaction with water. The sulfonic acid is very polar and often difficult to remove, and its formation consumes your key intermediate, drastically reducing the yield of the desired sulfonamide.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: All glassware (flasks, funnels, stir bars) must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.

  • Reagent Purity: Use freshly opened, anhydrous grade solvents. If anhydrous grade is unavailable, solvents like acetonitrile or dichloromethane should be distilled over a suitable drying agent (e.g., CaH₂). Ensure all other reagents are free from water.[1]

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. A Schlenk line or glovebox is ideal.[1]

  • Aqueous Work-up: If an aqueous work-up is unavoidable, perform it quickly and at low temperatures (e.g., using ice-cold water or brine) to minimize hydrolysis of any unreacted sulfonyl chloride.[1]

Q2: After the final hydrolysis step, my product is contaminated with a less polar impurity that has a mass corresponding to the methyl or ethyl ester. How can I improve the hydrolysis?

A2: This indicates incomplete saponification (hydrolysis) of the ester precursor. This is a common issue that can be resolved by optimizing the hydrolysis conditions.[4]

Troubleshooting Steps:

  • Increase Base Equivalents: Ensure you are using a sufficient molar excess of the base (e.g., LiOH or NaOH), typically 2-3 equivalents, to drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction progress using TLC or HPLC. Continue heating until the starting ester spot/peak is no longer visible.

  • Increase Temperature: Gently increasing the reaction temperature can improve the rate of hydrolysis. Be cautious not to exceed temperatures that could cause decarboxylation.

  • Co-solvent: If your ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like THF or methanol can improve homogeneity and reaction rate.

Q3: My final product shows a significant impurity with the mass [M-44], and I observed gas evolution during the reaction or work-up. What is happening?

A3: You are likely observing decarboxylation, the loss of the carboxylic acid group as CO₂ gas.[2] Phenylacetic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under strongly acidic or basic conditions.[3][5]

Troubleshooting Steps:

  • Temperature Control: Strictly control the temperature during all reaction and purification steps. Avoid prolonged heating above 80-90 °C.

  • pH Management: Neutralize the reaction mixture carefully and avoid exposure to harsh pH conditions for extended periods.

  • Purification Method: When purifying via recrystallization, avoid using high-boiling point solvents that require excessive heat to dissolve the compound.

Frequently Asked Questions (FAQs)

What are the most critical process parameters (CPPs) to monitor in this synthesis? The three most critical parameters are temperature , moisture control , and stoichiometry . Excessive temperature can lead to decarboxylation[2], moisture causes hydrolysis of key intermediates[1], and incorrect stoichiometry can result in incomplete reactions or the formation of dialkylated byproducts[4].

What is the recommended method for purifying the final 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid product? Recrystallization is the most effective method for purifying the final product. Given its polar nature, a mixed-solvent system is often ideal. An ethanol/water or isopropanol/water system typically works well, as the compound should be highly soluble in the hot alcohol and poorly soluble upon the addition of water and cooling.[6]

How can I confirm the structure of an unknown impurity? A combination of analytical techniques is required.

  • LC-MS: Provides the molecular weight, which is the first clue to the impurity's identity.[7]

  • HPLC: Can be used to isolate a sufficient quantity of the impurity for further analysis.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for definitive structural elucidation of an isolated impurity.[8]

Optimized Experimental Protocols

Protocol 1: General Protocol for Sulfonamide Formation Under Anhydrous Conditions

This protocol outlines the critical steps for reacting an aryl sulfonyl chloride with ammonia to form the sulfamoyl group while minimizing the formation of the sulfonic acid byproduct.

start Start: Assemble Dry Glassware under Nitrogen Atmosphere dissolve Dissolve Aryl Sulfonyl Chloride in Anhydrous Solvent (e.g., THF) start->dissolve cool Cool Solution to 0 °C (Ice Bath) dissolve->cool add_nh3 Slowly Bubble Anhydrous Ammonia Gas OR Add Cooled Ammonia Solution (in THF) cool->add_nh3 react Stir at 0 °C to Room Temp. Monitor by TLC/HPLC add_nh3->react quench Carefully Quench with Cold Saturated NH4Cl (aq) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract finish Dry, Filter, and Concentrate to Obtain Crude Sulfonamide extract->finish

Caption: Workflow for anhydrous sulfonamide synthesis.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive flow of dry nitrogen.

  • Dissolution: Dissolve the aryl sulfonyl chloride intermediate (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Ammonia Addition: Slowly bubble anhydrous ammonia gas through the solution or, alternatively, add a pre-cooled (0 °C) solution of ammonia in an organic solvent (like THF or dioxane) dropwise over 30-60 minutes. This slow addition helps control the exotherm.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the disappearance of the starting material by TLC or HPLC (typically 2-4 hours).

  • Work-up: Once complete, carefully quench the reaction by adding cold saturated ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol is a general guideline for purifying the final carboxylic acid product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a second clean, pre-warmed flask.[6]

  • Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Patsnap Eureka. (2025, July 30). The Role of Sulfamic Acid in Amide Bond Synthesis.
  • Arizona State University. (2020, January 15). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure.
  • ResearchGate. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure | Request PDF.
  • ACS Publications. (2000, January 11). Oxidative Photodecarboxylation of α-Hydroxycarboxylic Acids and Phenylacetic Acid Derivatives with FSM-16 | Organic Letters.
  • MPG.PuRe. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
  • Chemistry Stack Exchange. (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid.
  • MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • BenchChem. (n.d.). Purification of 2-(3-Fluoro-4-nitrophenyl)acetic Acid by Recrystallization: Application Notes and Protocols.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • BenchChem. (n.d.). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • BenchChem. (n.d.). Common side products in the synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid.

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic Acid Reactions

Welcome to the technical support center for researchers working with 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. This molecule, a key building block in medicinal chemistry, presents unique challenges due to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. This molecule, a key building block in medicinal chemistry, presents unique challenges due to the steric environment around its primary reactive sites. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is failing or giving very low yields. What is the likely cause?

The primary cause is likely significant steric hindrance around the carboxylic acid group. While the positions immediately ortho to the acetic acid substituent (C2 and C6) are unsubstituted, the cumulative effect of the bulky sulfamoyl (-SO2NH2) and methoxy (-OCH3) groups at the C5 and C4 positions, respectively, creates a sterically congested environment. This "meta-flanking" effect can severely restrict the approach of an incoming amine nucleophile to the activated carboxyl group, leading to low reaction rates and yields. Standard coupling reagents like DCC or EDC alone are often insufficient to overcome this steric barrier.

Q2: I am attempting to N-alkylate the sulfamoyl group, but the reaction is not proceeding. Why is this happening?

The sulfamoyl group (-SO2NH2) in your molecule is flanked by a methoxy group at the C4 position and a hydrogen at C6. The ortho-methoxy group, in particular, poses a significant steric challenge for the approach of an alkylating agent to the nitrogen atom. Furthermore, the acidity of the sulfonamide protons is relatively low, making deprotonation (the first step in many alkylation protocols) difficult without a strong base. The combination of electronic deactivation and steric hindrance makes this a non-trivial transformation.

Q3: What are the best types of coupling reagents for forming an amide bond with this sterically hindered acid?

For sterically demanding couplings, it is crucial to use a highly reactive activating agent that forms an intermediate less susceptible to steric effects. Iminium/uronium or phosphonium-based reagents are generally superior to carbodiimides in these cases.

  • Uronium Salts (e.g., HATU, HBTU): These reagents react rapidly with the carboxylic acid to form a highly activated O-acylisourea intermediate. HATU is often preferred as it is known to suppress epimerization and is highly effective for hindered systems.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also generate highly reactive acylphosphonium intermediates, which are excellent for driving difficult couplings to completion.

These reagents are typically used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to maintain an optimal pH and scavenge the acid byproduct.

Troubleshooting Guide & Recommended Protocols

Issue 1: Failed Amide Coupling with a Primary or Secondary Amine

Underlying Cause: Insufficient activation of the carboxylic acid to overcome the steric shield created by the C4-methoxy and C5-sulfamoyl groups. The activated intermediate is likely reverting to the starting acid before the sterically encumbered amine can attack.

Solution: High-Efficiency Coupling Protocol using HATU

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient uronium-based coupling reagent.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP, 0.1 M).

  • Amine Addition: Add the desired amine (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq).

  • Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes. The solution may turn yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Acid (1.0 eq) in DMF Mix Combine & Cool to 0 °C Acid->Mix Amine Amine (1.1 eq) Amine->Mix Base DIPEA (2.5 eq) Base->Mix HATU HATU (1.2 eq) HATU->Mix Add portion-wise Stir Stir 12-24h at RT Mix->Stir Workup Aqueous Workup Stir->Workup Monitor by LC-MS Purify Column Chromatography Workup->Purify Product Pure Amide Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Comparative Data for Coupling Reagents:

Coupling ReagentAdditiveTypical Yield (Hindered)Key Advantage
EDC/DCCHOBt5-30%Cost-effective, but often fails.
PyBOPDIPEA60-85%High reactivity, less hygroscopic than HATU.
HATU DIPEA 75-95% Highest reactivity, low racemization.
Issue 2: Modifying the Sulfonamide (-SO2NH2) Group

Underlying Cause: A combination of steric hindrance from the ortho-methoxy group and the low nucleophilicity of the sulfonamide nitrogen.

Solution A: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is an effective method for alkylating acidic N-H bonds under mild, neutral conditions, often succeeding where traditional SN2 reactions fail due to steric hindrance.

Experimental Protocol:

  • Preparation: In a flame-dried flask under N2, dissolve the sulfonamide starting material (1.0 eq) and the desired primary or secondary alcohol (1.5 eq) in anhydrous THF (0.1 M).

  • Reagent Premix: In a separate flask, dissolve triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF.

  • Reaction Initiation: Cool the sulfonamide/alcohol solution to 0 °C. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 20-30 minutes. Caution: Azodicarboxylates are hazardous.

  • Phosphine Addition: Immediately following the DIAD/DEAD addition, add the PPh3 solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by LC-MS.

  • Workup & Purification: Concentrate the reaction mixture. The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, which can often be removed via precipitation or careful column chromatography.

Visualizing the Mitsunobu Logic:

G cluster_products Products Sulfonamide R-SO2NH2 Alcohol R'-OH Sulfonamide->Alcohol Deprotonates alcohol complex PPh3 PPh3 Alcohol->PPh3 Forms oxyphosphonium ion Alkylated R-SO2NHR' Alcohol->Alkylated SN2 displacement DIAD DIAD DIAD->PPh3 Forms phosphonium salt

Caption: Simplified logic flow of the Mitsunobu reaction.

Solution B: Directed Ortho-Metalation for Functionalization

If functionalization adjacent to the sulfonamide is desired, the directing ability of this group can be exploited. While the C6 position is sterically accessible, strong, hindered bases are required.

Strategy Overview:

  • Protection: The acetic acid group must first be protected, for example, as a methyl or ethyl ester, to prevent interference from the acidic proton.

  • Directed Metalation: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) or a turbo-Grignard reagent (e.g., TMP-MgCl·LiCl) at low temperatures (-78 °C) to selectively deprotonate the C6 position.

  • Electrophilic Quench: Introduce an electrophile (e.g., I2, NBS, aldehydes) to functionalize the newly formed C-Li or C-Mg bond.

  • Deprotection: Remove the ester protecting group to revert to the free acid.

This advanced strategy allows for precise modification of the aromatic ring, leveraging the existing functionality to overcome steric constraints.

References

  • HATU: Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Available at: [Link]

  • Coupling Reagents Review: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Directed Ortho Metalation: Snieckus, V. (1990). Directed ortho metalation. Toluene-derived metalators. Anionic ortho-Fries rearrangement. New methods for o-alkyl- and o-alkenyl- benzoic acid synthesis. Chemical Reviews. Available at: [Link]

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical chemists, you know that highly substituted fluorinated aromatics present unique spectroscopic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical chemists, you know that highly substituted fluorinated aromatics present unique spectroscopic challenges. The molecule 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is notorious for severe signal overlap in the 1 H NMR spectrum.

This guide is engineered to move beyond basic troubleshooting. We will dissect the physical causality behind these overlaps and provide self-validating methodologies to guarantee unambiguous structural elucidation.

The Diagnostic Landscape

The analytical complexity of this molecule stems from a "perfect storm" of electronic and dynamic effects in the aromatic region (7.0–8.0 ppm):

  • Chemical Exchange: The sulfamoyl group ( −SO2​NH2​ ) undergoes intermediate chemical exchange and quadrupolar relaxation (due to 14 N), creating a broad baseline hump that obscures sharp aromatic signals.

  • Heteronuclear Splitting: The 100% naturally abundant 19 F nucleus splits the adjacent H-2 proton into a complex multiplet ( 3JHF​≈10 Hz), increasing the footprint of the signal.

  • Co-resonance: H-2 and H-6 exist in similar electronic environments, often resonating within 0.1 ppm of each other.

NMR_Workflow Start Analyze 1H NMR Spectrum Decision1 Identify Overlap Region Start->Decision1 Aromatic Aromatic Region (7.0 - 8.0 ppm) Decision1->Aromatic Aliphatic Aliphatic Region (3.0 - 4.0 ppm) Decision1->Aliphatic Broad Broad -SO2NH2 Peak? Aromatic->Broad Coupling Complex 19F Splitting? Aromatic->Coupling Shift H-2 / H-6 Co-resonance? Aromatic->Shift Water Overlap with HDO? Aliphatic->Water Solvent D2O Exchange Protocol Broad->Solvent Yes Decouple 1H{19F} Decoupling Coupling->Decouple Yes TwoD 1H-13C HSQC/HMBC Shift->TwoD Yes Water->TwoD No Temp Variable Temp (VT) NMR Water->Temp Yes

Diagnostic workflow for resolving NMR signal overlap in fluorinated sulfonamides.

Technical Troubleshooting & FAQs

Q: Why does the sulfamoyl peak completely mask my H-2 and H-6 aromatic protons in DMSO- d6​ ? A: In polar aprotic solvents like DMSO- d6​ , the −SO2​NH2​ protons hydrogen-bond with the solvent, slowing their chemical exchange rate just enough to broaden the signal significantly across the 7.2–7.5 ppm range. Because H-2 and H-6 resonate in this exact window, they are swallowed by the baseline. The most effective solution is to force rapid exchange using a D2​O shake (see Protocol A), which replaces the 1 H nuclei with NMR-silent 2 H nuclei.

Q: Even after removing the sulfamoyl peak, H-2 and H-6 are overlapping. How can I definitively assign them? A: You must leverage the carbon backbone. While the 1 H chemical shifts of H-2 and H-6 are nearly identical, their attached carbons (C-2 and C-6) are electronically distinct. C-2 is shielded by the adjacent ortho-fluorine, whereas C-6 is deshielded by the para-fluorine and ortho-sulfamoyl groups. By running a 2D 1 H- 13 C HSQC experiment, you spread the overlapping proton signals across the much wider 13 C dimension. This multidimensional approach is a foundational standard for overcoming 1 H signal overlap in complex mixtures and highly substituted rings 1 [1].

Q: The aromatic region is a mess of multiplets. Can I simplify the splitting caused by the fluorine atom? A: Yes. Fluorine-19 has a spin of 1/2 and couples strongly to ortho protons ( 3JHF​≈10 Hz). By applying a continuous radiofrequency pulse at the 19 F resonance frequency during 1 H acquisition ( 1 H{ 19 F} decoupling), you saturate the fluorine spin states. This collapses the complex multiplets into simple doublets dictated only by the meta 1 H- 1 H coupling ( 4JHH​≈2 Hz). Simultaneous detection and decoupling of 1 H and 19 F nuclei is highly effective for resolving fluorinated aromatics 2[2].

Q: Why does my methoxy ( −OCH3​ ) peak integrate incorrectly? A: In samples with trace water, the residual H2​O peak in DMSO- d6​ (~3.33 ppm) can broaden and overlap with the methylene ( −CH2​− , ~3.6 ppm) or methoxy ( −OCH3​ , ~3.9 ppm) signals. To resolve this, use Variable Temperature (VT) NMR. Heating the sample to 40°C shifts the water peak upfield (lower ppm) due to the disruption of hydrogen bonding, separating it from your aliphatic signals.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol below is designed as a closed-loop system containing its own internal validation check.

Protocol A: Deuterium Exchange for Sulfonamide Suppression
  • Causality: Adding D2​O shifts the chemical equilibrium, replacing the broad, quadrupolar-relaxed −SO2​NH2​ protons with deuterium. Because deuterium resonates at a vastly different frequency, the broad hump vanishes from the 1 H spectrum.

  • Step 1: Acquire a standard 1D 1 H NMR spectrum of the sample in DMSO- d6​ (0.5 mL).

  • Step 2: Remove the tube, add exactly 2 drops of D2​O (approx. 10% v/v), and invert vigorously for 30 seconds to ensure homogeneous mixing.

  • Step 3: Re-shim the magnet (the addition of D2​O alters the sample's magnetic susceptibility) and re-acquire the 1 H spectrum.

  • Self-Validation: Integrate the residual HDO peak at ~3.3–3.8 ppm; it must show a massive increase in area. Concurrently, the broad signal at ~7.4 ppm must integrate to <0.05 relative to the sharp aromatic C-H signals. If the broad peak persists, the D2​O is degraded or the sample concentration is too high.

Protocol B: 1 H{ 19 F} Heteronuclear Decoupling
  • Causality: Irradiating the 19 F nucleus removes the JHF​ scalar coupling, simplifying the 1 H spectrum and artificially increasing the signal-to-noise ratio of H-2 and H-6 by condensing their multiplet area into single, sharp peaks.

  • Step 1: Acquire a standard 1D 19 F NMR spectrum. Note the exact transmitter offset frequency (O1) of the single fluorine resonance (typically around -115 to -130 ppm).

  • Step 2: Set up a 1D 1 H experiment. Assign the second RF channel (f2) to the 19 F frequency and input the exact O1 value obtained in Step 1.

  • Step 3: Apply a continuous wave (CW) or GARP decoupling sequence on the f2 channel during the acquisition time (AQ) of the 1 H channel.

  • Self-Validation: Examine the H-2 signal. In the standard spectrum, it is a doublet of doublets ( 3JHF​≈10 Hz, 4JHH​≈2 Hz). In the decoupled spectrum, the 10 Hz splitting must completely vanish, leaving only a sharp doublet with a 2 Hz coupling. If the 10 Hz splitting remains, your decoupling power is too low or the O1 offset is incorrect.

Protocol C: 2D 1 H- 13 C HSQC Acquisition
  • Causality: HSQC correlates protons to their directly attached carbons. Because C-2 and C-6 experience vastly different shielding effects from the −F and −SO2​NH2​ groups, their 13 C chemical shifts will differ by >10 ppm, completely resolving any 1 H overlap.

  • Step 1: Calibrate the 90-degree pulse widths for both 1 H and 13 C channels to ensure maximum coherence transfer.

  • Step 2: Set the 1 H spectral width to 0–14 ppm and the 13 C spectral width to 0–200 ppm. Acquire a multiplicity-edited HSQC spectrum.

  • Self-Validation: Navigate to the overlapping aromatic 1 H frequency (~7.4 ppm). You must observe two distinct cross-peak contours separated vertically along the 13 C (F1) axis. If only one contour is visible, verify that the 13 C spectral width is wide enough; otherwise, spectral folding (aliasing) may have artificially superimposed the carbon signals.

Quantitative Reference Data

Use this table to benchmark your experimental results. Data assumes acquisition in DMSO- d6​ at 298 K prior to D2​O exchange.

Functional Group / ProtonExpected 1 H Shift (ppm)MultiplicityCoupling Constants (Hz)Expected 13 C Shift (ppm)
−CH2​COOH 3.60 – 3.75SingletN/A~40.0
−OCH3​ 3.85 – 3.95SingletN/A~61.0
−SO2​NH2​ 7.30 – 7.50Broad SingletN/AN/A
H-2 (Aromatic) 7.25 – 7.40dd 3JHF​≈10 , 4JHH​≈2 ~115.0 ( d , 2JCF​≈20 )
H-6 (Aromatic) 7.55 – 7.70d (or narrow dd) 4JHH​≈2 , 5JHF​≈1.5 ~125.0
−COOH 12.00 – 12.50Broad SingletN/A~172.0

Note: The 13 C signal for C-2 will appear as a doublet in a standard 1D 13 C spectrum due to 2JCF​ coupling, which further aids in its unambiguous assignment during 2D NMR analysis 3 [3].

References

  • Source: National Institutes of Health (NIH)
  • Parallel NMR spectroscopy with simultaneous detection of (1) H and (19)
  • Applications of 19F multidimensional NMR Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic Acid and its Non-Fluorinated Analog in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molecular properties and enhancing therapeutic potential. This guide provides an in-depth comparison of 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid and its corresponding non-fluorinated analog, 2-(4-methoxy-5-sulfamoylphenyl)acetic acid. While specific experimental data for these exact compounds are not extensively available in public literature, this guide will leverage established principles of fluorine in drug design and data from structurally related phenylacetic acid derivatives to provide a comprehensive and scientifically grounded comparison.

The Strategic Advantage of Fluorination in Phenylacetic Acid Derivatives

The introduction of a fluorine atom onto an aromatic ring, as in the case of 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4][5] Fluorine's high electronegativity and small atomic size allow it to modulate electronic effects and binding interactions without significant steric hindrance.[1] These modifications can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity for biological targets.[3]

Phenylacetic acid derivatives are a versatile scaffold in medicinal chemistry, with applications ranging from anti-inflammatory agents to kinase inhibitors.[3] The targeted placement of fluorine can fine-tune the properties of these derivatives to develop next-generation therapeutics.[3]

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The presence of a fluorine atom is predicted to alter several key parameters of the parent molecule. The following table summarizes the expected differences between the fluorinated and non-fluorinated analogs based on established principles of medicinal chemistry.

Property2-(4-methoxy-5-sulfamoylphenyl)acetic acid (Non-fluorinated Analog)2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (Fluorinated Compound)Rationale for Predicted Difference
Lipophilicity (LogP) LowerHigherThe introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[6][7][8]
Acidity (pKa) HigherLowerThe strong electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid moiety, potentially influencing ionization at physiological pH and receptor binding.[1]
Metabolic Stability More susceptible to oxidative metabolismMore resistant to oxidative metabolismFluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, leading to a longer half-life and improved bioavailability.[6]
Binding Affinity (Hypothetical Target) LowerHigherFluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, leading to enhanced potency.

Proposed Biological Target: Cyclooxygenase-2 (COX-2)

Given that some phenylacetic acid derivatives exhibit anti-inflammatory properties, a plausible biological target for this series of compounds is the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. The following section outlines a hypothetical experimental workflow to compare the efficacy of the fluorinated and non-fluorinated analogs as COX-2 inhibitors.

Experimental Workflow for Comparative Evaluation

The following diagram illustrates a comprehensive workflow for the head-to-head comparison of the fluorinated and non-fluorinated acetic acid analogs.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADME & Toxicology Profiling cluster_2 Phase 3: In Vivo Efficacy (Hypothetical) A Compound Synthesis & Purification B Physicochemical Property Analysis (LogP, pKa, Solubility) A->B C COX-2 Enzyme Inhibition Assay (IC50 Determination) A->C D Cell-Based Assay (PGE2 Production in LPS-stimulated Macrophages) C->D E Metabolic Stability Assay (Human Liver Microsomes) D->E F Cell Viability Assay (e.g., MTT Assay) E->F H Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) F->H G Permeability Assay (e.g., Caco-2) I Pharmacokinetic Analysis (Plasma Concentration vs. Time) H->I G cluster_0 Inhibition Point A Inflammatory Stimuli (e.g., LPS) C Phospholipase A2 A->C activates B Cell Membrane Phospholipids D Arachidonic Acid B->D cleavage by F Prostaglandin H2 D->F conversion by E COX-2 (Cyclooxygenase-2) H Prostaglandins (e.g., PGE2) F->H conversion by G Prostaglandin Synthases I Inflammation, Pain, Fever H->I mediates

Caption: The COX-2 signaling pathway in inflammation.

Conclusion

References

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Taylor, R. E., & Chen, Y. (Eds.). (2012). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid
Reactant of Route 2
2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.